Piperazine acetic acid anilide dihydrochloride
Overview
Description
Piperazine acetic acid anilide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of Piperazine acetic acid anilide dihydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm , indicating its potential use as an anthelmintic agent.
Biochemical Pathways
It is known that the compound’s action on gaba receptors can lead to a series of downstream effects, primarily the paralysis of parasites . This allows the host body to easily remove or expel the invading organism .
Pharmacokinetics
Piperazine, a moiety often found in drugs or bioactive molecules, is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The primary result of this compound’s action is the paralysis of parasites . By binding to GABA receptors and causing hyperpolarization of nerve endings, the compound induces flaccid paralysis in worms . This facilitates their removal or expulsion from the host body .
Biochemical Analysis
Biochemical Properties
Piperazine acetic acid anilide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, this compound has been shown to bind to GABA receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can influence cell signaling pathways, particularly those involved in neurotransmission. In non-neuronal cells, this compound has been observed to affect cellular metabolism by modulating enzyme activity and altering gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, this compound acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neurotransmission . These interactions result in significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmission modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cholinergic transmission without significant adverse effects . At higher doses, it can lead to toxicity, manifesting as neurological symptoms such as tremors and convulsions . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to its breakdown into various metabolites . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . It is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine acetic acid anilide dihydrochloride typically involves the reaction of piperazine with acetic acid anilide under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The reactions can proceed at room or higher temperatures in common solvents, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Piperazine acetic acid anilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents like magnesium in methanol.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: Magnesium in methanol
Substitution: Electron-withdrawing groups on the ring
Major Products
The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications .
Scientific Research Applications
Piperazine acetic acid anilide dihydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperazine: A common nitrogen heterocycle found in many drugs.
Morpholine: Another six-membered ring heterocycle with similar applications.
Piperidine: A close analogue of piperazine with different pharmacological properties.
Uniqueness
Piperazine acetic acid anilide dihydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid anilide moiety. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other piperazine derivatives .
Properties
IUPAC Name |
N-phenyl-2-piperazin-1-ylacetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h1-5,13H,6-10H2,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEBMZVNEGYIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375140 | |
Record name | SBB002983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-60-8 | |
Record name | SBB002983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-60-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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